Cas no 3572-52-9 (Xenysalate)

Xenysalate 化学的及び物理的性質
名前と識別子
-
- 4-Biphenylacetic acid
- Felbinac
- 4-Diphenylacetic Acid
- BIPHENYL-4-ACETIC ACID
- CI 83544
- 4-PHENYLPHENYLACETIC ACID
- 4-CARBOXYMETHYLBIPHENYL
- [1,1'-BIPHENYL]-4-ACETIC ACID
- P-BIPHENYLACETIC ACID
- 2-diethylaminoethyl 3-phenylsalicylate
- xenysalate
- 4-Biphenylacetic Acid
- 2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate
- Biphenamine
- 65X88IL51X
- Xenisalato
- [1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester
- [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester
- Xenysalatum
- Alvinine
- 2-(diethylamino)ethyl 2-hydroxy-[1,1'-biphenyl]-3-carboxylate
- (1,1'-Biphenyl)-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester
- Xenysalate [INN:BAN]
- Xenysalatum [INN-Latin]
- Xenisalato [INN-Spanish]
- biphenamin
- 2-Diethylaminoethyl 3-ph
- DTXSID4063086
- CHEBI:135341
- 2-(Diethylamino)ethyl 3-phenylsalicylate
- (1,1'-BIPHENYL)-3-CARBOXYLIC ACID, 2-HYDROXY-2-(DIETHYLAMINO)ETHYL ESTER
- 3-Phenylsalicylsaeure-beta-diethylaminoethylester
- 3572-52-9
- SCHEMBL25980
- EINECS 222-686-2
- BIPHENAMINE [MI]
- AKOS030227974
- 2-Diethylaminoethyl 3-phenylsalicylat
- XENYSALATE [WHO-DD]
- AS-73021
- 1ST168053
- DB13815
- Q27263918
- 2-Hydroxybiphenyl-3-carbonsaeure-beta-diethylaminoethylester
- NS00011764
- UNII-65X88IL51X
- 2-(DIETHYLAMINO)ETHYL 2-HYDROXY-3-BIPHENYLCARBOXYLATE
- XENYSALATE [INN]
- CHEMBL2110895
- DTXCID8039081
- 2-(diethylamino)ethyl 2-hydroxy-(1,1'-biphenyl)-3-carboxylate
- D11AC09
- A10876
- HLDCSYXMVXILQC-UHFFFAOYSA-N
- Xenysalatum (INN-Latin)
- Xenisalato (INN-Spanish)
- Xenysalate
-
- MDL: MFCD00864457
- インチ: 1S/C19H23NO3/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15/h5-12,21H,3-4,13-14H2,1-2H3
- InChIKey: HLDCSYXMVXILQC-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C1O[H])=O)C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 313.168
- どういたいしつりょう: 313.168
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 49.8
じっけんとくせい
- 密度みつど: 1.115
- ふってん: 435.2 ℃ at 760mmHg
- フラッシュポイント: 217 ℃
- 屈折率: 1.564
- PSA: 49.77000
- LogP: 3.55780
Xenysalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908960-25mg |
2-(diethylamino)ethyl 2-hydroxy-[1,1'-biphenyl]-3-carboxylate |
3572-52-9 | 95% | 25mg |
¥1,297.80 | 2022-01-11 | |
1PlusChem | 1P0039WC-10mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 10mg |
$491.00 | 2024-05-04 | |
eNovation Chemicals LLC | D582408-10mg |
xenysalate |
3572-52-9 | 95% | 10mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | D582408-25mg |
xenysalate |
3572-52-9 | 95% | 25mg |
$925 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908960-100mg |
2-(diethylamino)ethyl 2-hydroxy-[1,1'-biphenyl]-3-carboxylate |
3572-52-9 | 95% | 100mg |
¥3,780.00 | 2022-01-11 | |
1PlusChem | 1P0039WC-50mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 50mg |
$1600.00 | 2024-05-04 | |
Aaron | AR003A4O-25mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 25mg |
$900.00 | 2025-01-21 | |
A2B Chem LLC | AB51996-25mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 25mg |
$1010.00 | 2024-04-20 | |
A2B Chem LLC | AB51996-50mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 50mg |
$1895.00 | 2024-04-20 | |
1PlusChem | 1P0039WC-25mg |
[1,1'-Biphenyl]-3-carboxylicacid, 2-hydroxy-, 2-(diethylamino)ethyl ester |
3572-52-9 | 95% | 25mg |
$871.00 | 2024-05-04 |
Xenysalate 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Xenysalateに関する追加情報
Recent Advances in Xenysalate (3572-52-9) Research: A Comprehensive Review
Xenysalate, chemically identified as 3572-52-9, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties. Recent studies have focused on elucidating its mechanism of action, therapeutic potential, and applications in various medical conditions. This research brief aims to consolidate the latest findings on Xenysalate, providing a comprehensive overview for professionals in the field.
One of the most notable advancements in Xenysalate research is its potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Xenysalate exhibits potent inhibitory effects on key inflammatory pathways, particularly those involving NF-κB and COX-2. The study utilized in vitro and in vivo models to validate these effects, suggesting that Xenysalate could be a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Xenysalate has shown promise in oncology research. A recent preclinical study highlighted its ability to induce apoptosis in certain cancer cell lines, including breast and lung cancer. The study, conducted by a team at the National Cancer Institute, revealed that Xenysalate targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation. These findings open new avenues for the development of Xenysalate-based anticancer therapies.
Another area of interest is the pharmacokinetic profile of Xenysalate. A 2024 pharmacokinetic study published in Drug Metabolism and Disposition provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The study reported that Xenysalate has favorable oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing. These properties are crucial for its potential clinical translation and commercialization.
Despite these promising findings, challenges remain in the development of Xenysalate. One of the primary concerns is its potential toxicity at higher doses. A recent toxicology study indicated that prolonged exposure to high concentrations of Xenysalate could lead to hepatotoxicity. Researchers are now focusing on optimizing the compound's structure to mitigate these adverse effects while preserving its therapeutic efficacy.
In conclusion, Xenysalate (3572-52-9) represents a multifaceted compound with significant potential in anti-inflammatory and anticancer therapies. Ongoing research is essential to address its limitations and fully harness its therapeutic benefits. The integration of advanced drug delivery systems and structural modifications may further enhance its clinical applicability. This brief underscores the importance of continued investment in Xenysalate research to unlock its full potential in the pharmaceutical industry.
3572-52-9 (Xenysalate) 関連製品
- 2016-36-6(Choline Salicylate)
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 392322-76-8(N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)
- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)
- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])
- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)
- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)




